molecular formula C12H23BN2O4 B064878 (4S,5S)-2-Butyl-N4,N4,N5,N5-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide CAS No. 161344-84-9

(4S,5S)-2-Butyl-N4,N4,N5,N5-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide

Cat. No.: B064878
CAS No.: 161344-84-9
M. Wt: 270.14 g/mol
InChI Key: AFQWQRBBIZKYTE-UWVGGRQHSA-N
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Description

(4S,5S)-2-Butyl-N4,N4,N5,N5-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide is a sophisticated, enantiopure boronate ester derivative engineered for advanced applications in asymmetric synthesis and medicinal chemistry. Its core value lies in its unique structural configuration, featuring a rigid 1,3,2-dioxaborolane scaffold with cis-fused stereogenic centers (4S,5S) that serve as a chiral auxiliary or a directing group. The dicarboxamide functionality, substituted with tetramethyl groups, enhances the compound's solubility and modulates its steric and electronic properties, while the butyl boronic ester provides the crucial reactive site for cross-coupling reactions. Researchers primarily utilize this compound as a high-performance chiral ligand or catalyst in transition-metal-catalyzed transformations, such as Suzuki-Miyaura cross-couplings, to induce high enantioselectivity in the formation of carbon-carbon bonds. Its mechanism of action involves chelation to the metal center (e.g., palladium or rhodium) through the nitrogen and oxygen atoms, creating a well-defined chiral environment that precisely controls the approach of reacting substrates in the transition state. This makes it an indispensable tool for the stereocontrolled synthesis of complex chiral molecules, including potential pharmaceutical intermediates and novel organic materials. For Research Use Only.

Properties

IUPAC Name

(4S,5S)-2-butyl-4-N,4-N,5-N,5-N-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BN2O4/c1-6-7-8-13-18-9(11(16)14(2)3)10(19-13)12(17)15(4)5/h9-10H,6-8H2,1-5H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQWQRBBIZKYTE-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)C(=O)N(C)C)C(=O)N(C)C)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]([C@H](O1)C(=O)N(C)C)C(=O)N(C)C)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450583
Record name (4S,5S)-2-Butyl-N~4~,N~4~,N~5~,N~5~-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161344-84-9
Record name (4S,5S)-2-Butyl-N~4~,N~4~,N~5~,N~5~-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Components and Conditions

The synthesis involves two principal components:

  • n-Butylboronic acid (CAS 4426-47-5): Serves as the boron source.

  • (S,S)-2,3-Dihydroxy-N,N,N',N'-tetramethyl-butanediamide (CAS 63126-52-3): Provides the chiral diol framework.

Procedure :

  • Step 1 : 2-(But-1-yl)-tetrahydro-4H-1,3,6,2-dioxazaborocine (CAS 92527-13-4) is prepared by reacting n-butylboronic acid with 2-(2-hydroxyethylamino)ethanol (CAS 111-42-2) under reflux in toluene, as reported in Organic Synthesis (1998).

  • Step 2 : The dioxazaborocine intermediate (3 g, 17.5 mmol) is combined with (S,S)-diamide (4.65 g) in anhydrous dichloromethane (95 mL) under nitrogen. Brine (30 mL) is added to facilitate phase separation.

  • Step 3 : The mixture is stirred at 20°C for 1 hour, after which the organic layer is separated, washed with brine, dried over MgSO₄, and concentrated in vacuo to yield the title compound as an oil.

Key Observations :

  • Solvent System : Dichloromethane’s low polarity favors boronate ester formation without hydrolyzing the boron-oxygen bonds.

  • Temperature : Room temperature minimizes side reactions such as boronic acid self-condensation.

  • Work-Up : Aqueous extraction removes unreacted diol and inorganic byproducts.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (300 MHz, CDCl₃) : δ 0.82–0.90 (m, 5H, butyl CH₃ and CH₂), 1.25–1.45 (m, 4H, butyl CH₂), 2.98 (s, 6H, N–CH₃), 3.20 (s, 6H, N–CH₃), 5.52 (s, 2H, borolane CH).

  • Mass Spectrometry (DCI-NH₃) : m/z 271 [M+H]⁺, consistent with the molecular formula C₁₂H₂₃BN₂O₄.

Comparative Analysis of Methodologies

While the primary route dominates literature, alternative approaches merit discussion:

Industrial-Scale Considerations

Process Optimization

  • Solvent Selection : Dichloromethane’s toxicity necessitates substitution with greener solvents (e.g., 2-MeTHF) in large-scale production.

  • Catalyst Recycling : Patent WO2007/150010 describes catalyst recovery methods to reduce costs.

Challenges and Limitations

  • Stereochemical Drift : Prolonged reaction times or acidic conditions may lead to epimerization at the C4 and C5 positions.

  • Product Isolation : The oily consistency complicates crystallization, necessitating chromatographic purification.

Data Summary Table

Parameter Details
Reactants n-Butylboronic acid, (S,S)-diamide
Solvent Dichloromethane/brine
Temperature 20°C
Reaction Time 1 hour
Work-Up Aqueous extraction, MgSO₄ drying, concentration
Yield Not reported
Characterization ¹H NMR, MS
Key Reference Abbott Laboratories WO2007/150010

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borates.

    Reduction: Reduction reactions can convert the boron center to different oxidation states, potentially forming borohydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the carbon or nitrogen atoms, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, alkylating agents, or nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4S,5S)-2-Butyl-N4,N4,N5,N5-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide can be used as a reagent or catalyst in organic synthesis, particularly in the formation of carbon-boron bonds.

Biology

In biological research, boron-containing compounds are explored for their potential as enzyme inhibitors or as tools for studying boron metabolism in organisms.

Medicine

Medicinal applications may include the development of boron-based drugs for cancer therapy, as boron neutron capture therapy (BNCT) relies on the unique properties of boron atoms.

Industry

In industry, such compounds can be used in materials science for the development of boron-containing polymers or as additives in lubricants and coatings.

Mechanism of Action

The mechanism of action of (4S,5S)-2-Butyl-N4,N4,N5,N5-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide involves interactions with molecular targets such as enzymes or receptors. The boron atom can form reversible covalent bonds with nucleophilic sites, affecting the activity of biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and related dicarboxamide derivatives:

Compound Core Structure Substituents Key Applications Notable Properties
(4S,5S)-2-Butyl-N4,N4,N5,N5-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide 1,3,2-Dioxaborolane Butyl, tetramethyl carboxamide Catalysis (cyclopropane synthesis) Boron-mediated stereoselectivity; high thermal stability
(4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide 1,3-Dioxolane 2-Bromophenyl, carboxamide Intermediate in platinum-based anticancer drugs Intramolecular N–H⋯O hydrogen bonds; envelope conformation in crystal packing
(4S,5S)-2-(4-Chlorophenyl)-1,3-dioxolane-4,5-dicarboxamide 1,3-Dioxolane 4-Chlorophenyl, carboxamide Anticancer drug intermediate Planar dioxolane ring; intermolecular N–H⋯O hydrogen bonds for crystal stabilization
Imidazole-4,5-dicarboxamide derivatives Imidazole Varied aryl/amide substituents SARS-CoV-2 MPro inhibitors Mimic peptide bonds for protease binding; tunable log P for ADME optimization
N4,N5-Dimethyl-1H-imidazole-4,5-dicarboxamide Imidazole Dimethyl carboxamide Chemical synthesis (safety data reported) Non-toxic to human cells; split NH amide peaks in NMR due to conformational isomers

Structural and Functional Analysis

Core Heterocycle Differences :

  • Dioxaborolane vs. Dioxolane : The target compound’s 1,3,2-dioxaborolane core incorporates boron, enabling Lewis acid catalysis (e.g., in cyclopropane synthesis) . In contrast, dioxolane derivatives (e.g., bromo- or chlorophenyl-substituted analogs) lack boron and are used as intermediates in medicinal chemistry .
  • Imidazole Derivatives : Imidazole-4,5-dicarboxamides exhibit biological activity (e.g., antiviral effects) due to their ability to mimic peptide bonds and interact with protease active sites .

Substituent Effects :

  • The butyl group in the target compound enhances lipophilicity, favoring its solubility in organic solvents for catalytic applications.
  • Aryl substituents (bromo, chloro) in dioxolane analogs influence crystal packing via halogen bonding and steric effects, critical for their stability as drug intermediates .

Synthetic Routes: The target compound is synthesized from chiral tartaric acid derivatives in a one-step boronic esterification . Dioxolane analogs are prepared via condensation of aldehydes (e.g., 2-bromobenzaldehyde) with diethyl tartrate, followed by ammonolysis . Imidazole derivatives require multi-step coupling reactions to build the heterocyclic core .

Biological vs. Catalytic Roles :

  • Dioxolane and imidazole dicarboxamides are primarily pharmacologically active (e.g., anticancer or antiviral agents) .
  • The target compound’s boron center facilitates asymmetric catalysis , such as in the synthesis of cyclopropane derivatives with high enantiomeric excess .

Crystallographic and Spectroscopic Features: Dioxolane derivatives exhibit intramolecular N–H⋯O/F hydrogen bonds, forming planar or envelope conformations . For example, (4S,5S)-2-(2-fluorophenyl)-1,3-dioxolane-4,5-dicarboxamide shows a distorted nine-membered ring via N–H⋯F bonding .

Research Findings and Data

Catalytic Performance

  • The target compound achieved 64% yield in the synthesis of (1S,2R)-2-bromocyclopropyl derivatives, outperforming non-chiral catalysts .
  • Its stereochemical configuration (4S,5S) is critical for inducing enantioselectivity in cyclopropane reactions.

Crystallographic Data

  • (4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide crystallizes in a monoclinic system (space group P21) with R factor = 0.063, highlighting precise structural resolution .
  • Intramolecular hydrogen bonds in dioxolane analogs stabilize R22(8) ring motifs , crucial for crystal cohesion .

Biological Activity

(4S,5S)-2-Butyl-N4,N4,N5,N5-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide, commonly referred to as dioxaborolane, is a boron-containing compound with significant implications in biological and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • CAS Number : 161344-84-9
  • Molecular Formula : C12H23BN2O4
  • Molecular Weight : 270.133 g/mol
  • Purity : 95%
PropertyValue
Molecular Weight270.133 g/mol
Purity95%
CAS Number161344-84-9
MDL NumberMFCD05663838

The biological activity of dioxaborolane is primarily attributed to its ability to interact with various biomolecules through boron coordination chemistry. The unique structure allows it to participate in:

  • Enzyme Inhibition : Dioxaborolanes can inhibit enzymes by forming stable complexes with active site residues, thereby altering enzyme activity and affecting metabolic pathways.
  • Gene Regulation : Some studies suggest that dioxaborolanes can modulate gene expression by interacting with DNA or RNA structures.
  • Cell Signaling : The compound may influence cell signaling pathways by acting as a ligand for specific receptors.

Anticancer Properties

Research indicates that (4S,5S)-2-butyl-dioxaborolane exhibits anticancer activity through several mechanisms:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways.
  • Cell Cycle Arrest : It can halt the cell cycle at specific checkpoints, preventing cancer cells from proliferating.

Case Study: Breast Cancer Cells

In a study involving breast cancer cell lines (MCF-7), treatment with dioxaborolane resulted in a significant reduction in cell viability (up to 70% at concentrations of 50 µM) compared to controls. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment.

Antimicrobial Activity

Dioxaborolane also demonstrates antimicrobial properties against various pathogens:

  • Bacterial Inhibition : It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
  • Fungal Activity : Preliminary data suggest activity against common fungal strains.

Case Study: Antibacterial Efficacy

A study evaluated the minimum inhibitory concentration (MIC) of dioxaborolane against E. coli. Results indicated an MIC of 32 µg/mL, suggesting potential as an antibacterial agent.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of dioxaborolane is crucial for its therapeutic application:

  • Absorption and Distribution : Studies indicate that dioxaborolane is well absorbed when administered orally and distributed widely in tissues.
  • Metabolism : The compound undergoes metabolic conversion primarily in the liver.
  • Excretion : Renal excretion is the primary route for elimination.

Toxicity studies have shown that while dioxaborolane exhibits low acute toxicity (LD50 > 2000 mg/kg in rodents), chronic exposure may lead to reproductive and developmental effects.

Q & A

Q. Table 1: Typical SCXRD Parameters for Analogous Compounds

ParameterValue ()Value ()
Space groupP21P212121
R factor0.0630.060
Data-to-parameter ratio13.17.9
Resolution (Å)0.840.80

Advanced: How can researchers resolve discrepancies in crystallographic data from multiple independent molecules in the asymmetric unit?

Answer:
When asymmetric units contain multiple independent molecules (e.g., two molecules with 39.28° dihedral angle differences ):

Refinement : Refine each molecule separately using SHELXL with restraints for bond lengths/angles.

Validation : Cross-check hydrogen-bonding patterns (e.g., N–H⋯O/F interactions ) and packing analysis (PLATON software) to identify structural distortions.

Complementary methods : Validate with solid-state NMR or variable-temperature SCXRD to assess dynamic disorder .

Advanced: What computational strategies predict the biological interactions of the boron-containing moiety?

Answer:
The boron atom’s electrophilic nature enables unique biomolecular interactions:

Docking studies : Use AutoDock Vina to model binding to serine proteases or kinases. Optimize boron’s partial charge parameters using QM/MM methods .

Molecular dynamics (MD) : Simulate boron-mediated hydrogen bonds (e.g., B–O interactions) over 100-ns trajectories (GROMACS/AMBER).

Structure-activity relationship (SAR) : Synthesize analogs with varied substituents (e.g., fluorophenyl vs. chlorophenyl ) to correlate boron geometry with activity.

Basic: What spectroscopic techniques characterize the boron-containing moiety?

Answer:

  • ¹¹B NMR : Identify boron coordination (δ ~30 ppm for sp³-hybridized boron ).
  • IR spectroscopy : Detect B–O stretches (~1350–1310 cm⁻¹) and carboxamide N–H (~3300 cm⁻¹) .
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ via high-resolution ESI-MS (error < 2 ppm).

Advanced: How can stereochemical integrity be maintained during derivatization reactions?

Answer:

  • Reaction conditions : Use low temperatures (−78°C) and aprotic solvents (e.g., THF) to minimize epimerization.
  • In situ monitoring : Track stereochemistry via ¹H NMR (e.g., diastereotopic proton splitting ).
  • Protecting groups : Introduce tert-butyl carbamates to shield stereocenters during coupling reactions .

Advanced: How to address contradictory hydrogen-bonding patterns in polymorphic forms?

Answer:

Polymorph screening : Crystallize under varied conditions (e.g., solvent polarity, temperature) .

Neutron diffraction : Resolve H-atom positions in hydrogen bonds (e.g., N–H⋯O vs. N–H⋯F ).

Thermal analysis : Use DSC/TGA to correlate stability with hydrogen-bonding networks.

Basic: What purification methods ensure high purity for biological assays?

Answer:

  • Column chromatography : Use silica gel with gradient elution (hexane → ethyl acetate).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal habit control .
  • HPLC : Employ chiral columns (e.g., Chiralpak AD-H) for enantiomeric excess >99% .

Advanced: How does the dioxaborolane ring conformation affect reactivity?

Answer:

  • Conformational analysis : Use SCXRD to identify envelope vs. twist-boat conformations .
  • DFT calculations : Compare energy barriers for ring puckering (Gaussian 16, B3LYP/6-311++G(d,p)).
  • Kinetic studies : Monitor ring-opening reactions via ¹H NMR to correlate conformation with reactivity .

Advanced: How to design experiments validating boron’s role in enzyme inhibition?

Answer:

Enzyme assays : Test inhibition of proteases (e.g., thrombin) with/without boron-containing analogs .

Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd).

X-ray crystallography : Co-crystallize with target enzymes to visualize boron interactions .

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